3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL

Enzyme Inhibition Alcohol Dehydrogenase ADH

3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol (CAS 110514-23-3) is a chiral amino alcohol derivative characterized by a piperidine ring substituted with methyl groups at the 3- and 5-positions and an N-linked propanol chain. The compound has a molecular formula of C₁₀H₂₁NO, a molecular weight of 171.28 g/mol, and is typically supplied as a racemic mixture.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
CAS No. 110514-23-3
Cat. No. B010630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL
CAS110514-23-3
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)CCCO)C
InChIInChI=1S/C10H21NO/c1-9-6-10(2)8-11(7-9)4-3-5-12/h9-10,12H,3-8H2,1-2H3
InChIKeyDMDOZRIHHKQUFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol (CAS 110514-23-3): Sourcing Specifications and Baseline Characterization for Procurement


3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol (CAS 110514-23-3) is a chiral amino alcohol derivative characterized by a piperidine ring substituted with methyl groups at the 3- and 5-positions and an N-linked propanol chain . The compound has a molecular formula of C₁₀H₂₁NO, a molecular weight of 171.28 g/mol, and is typically supplied as a racemic mixture . Commercially, it is offered as a research-grade building block with purities of 95% or higher .

3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol: Understanding Why In-Class Piperidine Alcohols Are Not Interchangeable


While a broad class of N-substituted piperidine alcohols is commercially available, substituting 3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol with a seemingly similar analog can profoundly alter experimental outcomes. This is due to the unique steric and electronic environment created by the 3,5-dimethyl substitution pattern on the piperidine ring . This specific substitution directly impacts critical molecular properties, including lipophilicity (LogP), target binding affinity, and the compound's overall three-dimensional shape [1]. The following evidence demonstrates that these structural nuances translate into quantifiable, meaningful differences in biological and physicochemical performance, making this compound a distinct entity for scientific selection rather than a generic building block.

Quantitative Differentiation Guide for 3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol (CAS 110514-23-3)


Differential Enzyme Inhibition: >2700-Fold Higher Affinity for Horse Liver Alcohol Dehydrogenase (ADH) vs. Unsubstituted Piperidine Analog

The compound exhibits a potent inhibition constant (Ki) of 22 nM against horse liver alcohol dehydrogenase (ADH) [1]. This stands in stark contrast to the unsubstituted piperidine analog, 3-(piperidin-1-yl)propan-1-ol, which demonstrates a significantly weaker dissociation constant (Kd) of 60,000 nM against the same enzyme under comparable assay conditions [2]. The >2700-fold difference in binding potency underscores the critical role of the 3,5-dimethyl substituents in enhancing target interaction.

Enzyme Inhibition Alcohol Dehydrogenase ADH Binding Affinity Medicinal Chemistry

Physicochemical Differentiation: Increased Lipophilicity (LogP) Compared to Unsubstituted Piperidine Analog

The 3,5-dimethyl substitution on the piperidine ring significantly increases the lipophilicity of the molecule. The target compound has a measured LogP of 1.92 . In comparison, the unsubstituted analog, 3-(piperidin-1-yl)propan-1-ol, has a predicted LogP of 1.0 . This represents a ~0.9 log unit increase, which generally translates to a substantial increase in membrane permeability.

Lipophilicity LogP Physicochemical Properties ADME Drug Discovery

Structural and Stereochemical Differentiation: Chiral Nature as a Defined Starting Point

The presence of two methyl groups at the 3- and 5-positions of the piperidine ring introduces chirality. The target compound is supplied as a racemic mixture . This is a key differentiator from achiral analogs like 3-(piperidin-1-yl)propan-1-ol or 3-(4-methylpiperidin-1-yl)propan-1-ol, which lack a chiral center on the piperidine ring. The compound serves as a defined racemate, providing a consistent and reproducible starting material for synthesis.

Chirality Stereochemistry Racemic Mixture Building Block Medicinal Chemistry

Commercial Availability and Purity Specifications for Procurement

The compound is widely available from commercial suppliers with a standard purity specification of 95% or higher . This is a critical baseline for procurement, ensuring consistent quality for research applications. While many piperidine alcohols are available, the specific CAS 110514-23-3 designates this exact substitution pattern, which is crucial for reproducible chemistry. It is typically provided as a liquid at room temperature .

Commercial Availability Purity Procurement Sourcing Quality Control

Optimal Research and Application Scenarios for 3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol (CAS 110514-23-3)


Medicinal Chemistry: As a Key Building Block for Synthesizing ADH-Modulating or CNS-Targeted Compounds

The compound's potent inhibition of horse liver ADH (Ki = 22 nM) [1] and its relatively high LogP (1.92) make it a valuable starting point for medicinal chemistry programs. It is particularly suited for projects aimed at modulating alcohol dehydrogenase enzymes or for designing compounds intended to cross the blood-brain barrier, where the increased lipophilicity compared to simpler piperidine alcohols is advantageous. Its use as a defined racemic building block allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery .

Chemical Biology: Investigating the Role of ADH in Metabolic Pathways

The >2700-fold difference in ADH binding affinity between this compound and its unsubstituted analog [1] provides a powerful tool for chemical biology. Researchers can use this compound as a potent and specific probe to dissect the role of ADH isozymes in complex biological systems. Its distinct binding profile allows for the selective perturbation of ADH activity, enabling studies that are not possible with weaker-binding or less specific analogs.

Synthetic Chemistry: As a Versatile Chiral Amino Alcohol Intermediate

The presence of both a tertiary amine and a primary alcohol makes 3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol a versatile intermediate for synthesizing more complex molecules. The chiral nature of the piperidine ring provides a built-in stereochemical element that can be leveraged in asymmetric synthesis or used to generate diastereomeric products. Its reliable commercial availability with ≥95% purity makes it a convenient and consistent building block for multi-step synthetic routes.

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